molecular formula C2H6N2O B3044148 N-Nitrosodimethyl-1,1,1-D3-amine CAS No. 32745-07-6

N-Nitrosodimethyl-1,1,1-D3-amine

Cat. No.: B3044148
CAS No.: 32745-07-6
M. Wt: 77.1 g/mol
InChI Key: UMFJAHHVKNCGLG-FIBGUPNXSA-N
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Description

N-Nitrosodimethyl-1,1,1-D3-amine is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 77.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(trideuteriomethyl)nitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Deuterated N Nitrosodimethylamine Analogs in Chemical and Biological Investigations

The use of deuterated analogs like N-Nitrosodimethyl-1,1,1-D3-amine and its more heavily labeled counterpart, N-Nitrosodimethylamine-d6 (NDMA-d6), is pivotal in both chemical and biological research. cymitquimica.com In chemical analysis, these compounds are indispensable as internal standards for the accurate quantification of their non-labeled counterparts in various matrices, including pharmaceuticals, water sources, and food products. researchgate.net The near-identical chemical behavior of the labeled and unlabeled compounds ensures they experience similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression in mass spectrometry. pmda.go.jp This allows for the correction of analytical variability, leading to more precise and reliable measurements of nitrosamine (B1359907) contaminants.

In biological investigations, deuterated nitrosamines are invaluable for studying metabolic pathways and the mechanisms of toxicity. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond. This effect can alter the rate of metabolic processes, providing insights into the enzymatic reactions involved in the bioactivation of nitrosamines. nih.govnih.gov For instance, studies have shown that deuteration of NDMA decreases its carcinogenicity and affects its metabolism by cytochrome P450 enzymes. nih.gov By tracing the metabolic fate of the labeled compound, researchers can identify the resulting metabolites and understand how these parent compounds are processed within a biological system. nih.gov

Overview of Nitrosamine Research Landscape and the Integral Role of Isotopic Labeling

Strategies for Isotopic Synthesis of this compound

The synthesis of this compound and other isotopically labeled nitrosamines is a specialized process designed to produce high-purity standards for quantitative analysis. A common and effective strategy involves a multi-step pathway starting from isotopically labeled precursors.

One general pathway for creating stable labeled nitrosamines involves the N-alkylation of a protected primary or secondary amine with a stable isotope-labeled alkyl halide. nih.gov For this compound, this process would be adapted as follows:

Starting Material Selection : The synthesis begins with monomethylamine. A deuterated methyl source, such as D3-methyl iodide (CD3I), is selected as the labeling agent.

N-Alkylation : Monomethylamine is first protected, for example with a tert-butyloxycarbonyl (Boc) group, to form Boc-methylamine. This intermediate is then reacted with the deuterated alkyl halide (CD3I) in a nucleophilic substitution reaction to yield the asymmetrically deuterated precursor, Boc-N-(methyl)-N-(methyl-d3)-amine.

Deprotection : The Boc protecting group is removed from the deuterated intermediate, typically under acidic conditions, to yield N-methyl-N-(methyl-d3)-amine.

Nitrosation : The final step is the nitrosation of the secondary amine. This is achieved by reacting N-methyl-N-(methyl-d3)-amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO2) in an acidic medium (e.g., with sodium bisulfate), to form the target compound, this compound. nih.gov

An alternative approach for introducing deuterium (B1214612) is through H/D exchange (HDE) on an advanced intermediate or the target molecule itself, which can be a cost-effective method. google.com For instance, processes using a Ruthenium(II)-based catalyst have been developed for the deuteration of amines at the alpha and/or beta position relative to the nitrogen atom. google.com

StepReactantsProductPurpose
1. ProtectionMonomethylamine, Di-tert-butyl dicarbonateBoc-methylamineTo control reactivity for selective alkylation.
2. AlkylationBoc-methylamine, D3-Methyl Iodide (CD3I)Boc-N-(methyl)-N-(methyl-d3)-amineIntroduction of the deuterium label.
3. DeprotectionBoc-N-(methyl)-N-(methyl-d3)-amine, Acid (e.g., TFA)N-methyl-N-(methyl-d3)-amineTo expose the secondary amine for nitrosation.
4. NitrosationN-methyl-N-(methyl-d3)-amine, Sodium Nitrite, AcidThis compoundFormation of the final nitrosamine product.

Mechanistic Investigations of Nitrosamine Formation from Amine Precursors

The formation of N-nitrosamines is not limited to direct synthesis but can occur as an unintended consequence of chemical processes, such as water disinfection. wikipedia.orgnih.gov The mechanisms are highly dependent on the amine precursor (secondary, tertiary, or quaternary) and the specific chemical environment.

Detailed Reaction Kinetics of Secondary Amine Nitrosation

The classical pathway for NDMA formation is the nitrosation of a secondary amine, dimethylamine (B145610) (DMA), with nitrous acid (HONO), which is typically formed from nitrite in acidic conditions. wikipedia.org

HONO + (CH₃)₂NH → (CH₃)₂NNO + H₂O wikipedia.org

The reaction kinetics are highly pH-dependent. The active nitrosating agent is the dinitrogen trioxide (N₂O₃), which is formed from the self-catalysis of nitrous acid. The rate law for the reaction is often expressed as:

Rate = k[DMA][HONO]²

This second-order dependence on the nitrous acid concentration reflects the formation of N₂O₃ as the rate-limiting step under typical conditions. The reaction is fastest at a pH of approximately 3.4, which represents a balance between the concentration of nitrous acid and the availability of the unprotonated, nucleophilic form of the secondary amine. Industrial synthesis processes control these parameters, for example, by reacting a dimethylamine acid salt with sodium nitrite at temperatures between 50 and 90°C and maintaining acidic conditions (pH 1 to <7) to optimize yield and prevent the formation of unstable byproducts. google.comgoogle.com

Pathways for Nitrosamine Formation from Tertiary and Quaternary Amine Structures

Tertiary amines, particularly those with a dimethylamino functional group, can be potent NDMA precursors, often yielding significantly more NDMA than secondary amines like DMA. nih.gov The formation mechanism from tertiary amines is distinct from simple nitrosation and involves oxidative cleavage.

For example, during chloramination of water containing tertiary amines like ranitidine or trimethylamine (B31210) (TMA), a proposed pathway involves several steps:

Nucleophilic Substitution : The tertiary amine attacks chloramine (B81541) (NH₂Cl), forming an intermediate complex.

Oxidation and Dehydration : Subsequent oxidation and dehydration steps occur.

Cleavage and Carbocation Formation : A key step is the cleavage of a carbon-nitrogen bond, releasing a stable carbocation and dimethylamine or a related intermediate. The stability of the leaving group (the carbocation) is a critical factor influencing the NDMA yield. nih.gov

Nitrosation : The resulting dimethylamine moiety is then nitrosated to form NDMA. nih.gov

Studies have shown that tertiary amines like ranitidine can have NDMA formation yields exceeding 60%, compared to less than 3% for DMA under similar chloramination conditions. nih.gov Quaternary amine-based structures, such as the polyDADMAC polymers used in water treatment, can also serve as NDMA precursors, likely through degradation that releases tertiary or secondary amines which then enter the formation pathways. gatech.edu

Influence of Nitrosating Agents and Environmental Parameters on Formation Efficiency

The efficiency of NDMA formation is heavily influenced by the specific nitrosating agent and environmental conditions.

Nitrosating Agents : While the classic agent is nitrous acid, other species are highly relevant, especially in environmental contexts.

Chloramine (NH₂Cl) : Used in water disinfection, it is a well-established precursor to NDMA formation from amines. The mechanism is complex and distinct from traditional nitrosation. nih.govgatech.edu Dichloramine (NHCl₂) has been shown to enhance NDMA formation from DMA. nih.gov

Ozone (O₃) : Ozonation of water containing certain pollutants, such as the rocket fuel unsymmetrical dimethylhydrazine (UDMH), can lead to significant NDMA formation. nih.gov

Nitric Oxide (NO) and Oxygen (O₂) : Vapor-phase reactions of dimethylamine with nitric oxide and oxygen can produce NDMA, particularly under acidic conditions and at controlled temperatures (7°C to 200°C). google.com

Environmental Parameters :

pH : As discussed for secondary amines, pH is critical. For tertiary amines during chloramination, reactions are often studied at a pH of around 8.0. acs.org

Molecular Oxygen : Research has demonstrated that molecular oxygen (O₂) plays a significant role in NDMA formation during the chloramination of both secondary and tertiary amines, pointing to the involvement of radical intermediates. acs.org

Catalysts/Inhibitors : The presence of other chemical species can catalyze or inhibit the reaction. For instance, radical scavengers have been shown to inhibit NDMA formation during chloramination, supporting the hypothesis of a radical-based mechanism. acs.org

Precursor TypeCommon Nitrosating AgentKey Mechanistic FeatureTypical NDMA Yield
Secondary Amine (DMA)Nitrous Acid (HONO)Direct nitrosation of the amine.Low (<3%)
Tertiary Amine (Ranitidine)Chloramine (NH₂Cl)Oxidative cleavage and carbocation formation.High (>60%)
Hydrazine (UDMH)Ozone (O₃)Oxidation via radical species.Variable

Computational Chemistry Approaches to Elucidate Formation Mechanisms

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for mapping the complex reaction pathways of nitrosamine formation. These methods allow for the detailed study of transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally.

Quantum Chemical Calculations of Reaction Intermediates and Transition State Structures

Density Functional Theory (DFT) is a widely used method to investigate NDMA formation. For instance, DFT calculations using the B3LYP functional have been employed to model the formation of NDMA from tertiary amines during chloramination. nih.gov

These studies have proposed a detailed four-step pathway involving:

Nucleophilic substitution by chloramine.

Oxidation .

Dehydration .

Nitrosation .

Similarly, higher-level theories, such as the second-order Møller-Plesset perturbation theory (MP2), have been used to explore the mechanism of NDMA formation from the ozonation of UDMH. nih.gov These calculations detailed the initial hydrogen abstraction from the hydrazine, the subsequent oxidation of the resulting N-radical species, and the transformation pathways leading to various intermediates and ultimately to NDMA. nih.gov Such computational studies provide critical, atom-level insights into the reaction coordinates, geometries of transition states, and the energetic favorability of competing pathways.

Thermochemical and Kinetic Analysis of Identified Formation Pathways

The formation of N-nitrosamines, including the deuterated analog this compound, is a process of significant chemical interest. A comprehensive understanding of the thermochemical and kinetic parameters governing these reactions is crucial for predicting reaction feasibility, rates, and the influence of isotopic substitution. This section delves into the energetic and kinetic landscape of the formation pathways of deuterated N-nitrosodimethylamine, drawing upon established data for the non-deuterated species and theoretical principles of isotopic effects.

The primary pathway for the formation of N-nitrosodimethylamine (NDMA) and its isotopologues involves the reaction of a secondary amine with a nitrosating agent, typically derived from nitrite in acidic conditions. For this compound, the immediate precursor is N-methyl-d3-methanamine (dimethylamine-d3).

Thermochemical Profile

For the analogous reaction of non-deuterated dimethylamine, theoretical investigations have elucidated the energetics of the reaction pathways. For instance, computational studies at the CBS-QB3 level of theory on the reaction of dimethylamine with N₂O₄ have shown that the nitrosation pathway is energetically more favorable than competing nitration pathways. A concerted mechanism for the reaction of dimethylamine with asymmetrical ONONO₂, a component of N₂O₄, plays a significant role in the formation of NDMA. nih.gov

Kinetic Analysis and the Isotope Effect

The kinetics of nitrosation are of paramount importance, as they dictate the rate at which the nitrosamine is formed. Kinetic studies on the formation of non-deuterated dimethylnitrosamine in aqueous perchloric acid have established a rate law where the initial rate is proportional to the concentration of dimethylamine and the square of the nitrite concentration, with a complex dependence on acidity. nih.gov Under these conditions, dinitrogen trioxide is considered the effective nitrosating agent. nih.gov

A key finding from these studies is the activation energy for the nitrosation of dimethylamine, which has been determined to be 56 ± 3 kJ mol⁻¹. nih.gov This value provides a critical benchmark for understanding the kinetic barrier of the reaction.

The substitution of hydrogen with deuterium in one of the methyl groups of dimethylamine to form N-methyl-d3-methanamine introduces a kinetic isotope effect (KIE). The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). In the context of this compound formation, the primary KIE is expected to be secondary, as the C-D bond is not broken during the rate-determining step (the formation of the N-N bond).

However, a secondary KIE can still be observed due to changes in the vibrational frequencies of the molecule upon isotopic substitution, which can affect the stability of the transition state. It is generally anticipated that the rate of nitrosation for dimethylamine-d3 would be slightly different from that of dimethylamine.

The table below summarizes the known kinetic parameters for the formation of non-deuterated NDMA and provides a qualitative expectation for the deuterated analog based on the principles of kinetic isotope effects.

ParameterN-Nitrosodimethylamine (NDMA) FormationThis compound Formation (Expected)
Precursors Dimethylamine, Nitrite (in acid)N-methyl-d3-methanamine, Nitrite (in acid)
Activation Energy (Ea) 56 ± 3 kJ mol⁻¹ nih.govExpected to be slightly different from the non-deuterated value due to secondary KIE.
Rate Law Initial rate = k[DMA][nitrite]²/[H⁺] (simplified)Expected to follow a similar rate law, with a different rate constant (k_D).
Kinetic Isotope Effect (kH/kD) Not ApplicableExpected to be > 1 (normal secondary KIE), but likely close to unity.

It is important to note that the magnitude of the KIE would depend on the specific reaction conditions and the nature of the transition state. Computational modeling, similar to the studies performed for the non-deuterated species, would be invaluable in providing a more quantitative prediction of the thermochemical and kinetic parameters for the formation of this compound. nih.gov

Metabolic Biotransformation and Deuterium Isotope Effects of N Nitrosodimethyl 1,1,1 D3 Amine

Enzymatic α-Hydroxylation Pathways of N-Nitrosodimethylamine Analogs

The primary route for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction that introduces a hydroxyl group on the carbon atom adjacent to the nitroso group. pnas.orgnih.gov This initial step is often the rate-limiting factor in the bioactivation process. nih.gov

Role of Cytochrome P450 Monooxygenases (e.g., CYP2E1) in Metabolic Activation

The metabolic activation of N-Nitrosodimethylamine (NDMA) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. oup.com These enzymes, particularly CYP2E1, are microsomal membrane-bound monooxygenases that catalyze the oxidation of a wide range of xenobiotics. cdc.govyoutube.com Studies have shown that CYP2E1 is the major enzyme responsible for the N-dealkylation of nitrosodialkylamines with short alkyl chains, such as NDMA. oup.com The metabolic process involves the hydroxylation of the α-carbon, which transforms NDMA into the unstable intermediate, α-hydroxymethylnitrosamine. cdc.gov This intermediate then non-enzymatically decomposes to yield formaldehyde (B43269) and the highly reactive methyldiazonium ion, which is capable of alkylating cellular macromolecules like DNA. cdc.gov

The involvement of CYP2E1 in NDMA metabolism has been confirmed through various experimental approaches. For instance, pretreatment of rats with ethanol, a known inducer of CYP2E1, leads to a significant increase in the microsomal metabolism of NDMA. nih.gov Conversely, inhibitors of CYP2E1, such as pyrazole, cause a dose-dependent inhibition of both NDMA metabolism and its subsequent DNA methylation activity. nih.gov It is estimated that CYP2E1 is responsible for at least 60% of the DNA methylation caused by NDMA in rat hepatocytes. nih.gov While CYP2E1 is primary, other isoforms like CYP2A6 and CYP1A1 may also contribute to the metabolism of N-alkylnitrosamines, with their roles becoming more significant as the alkyl chain length increases. nih.gov In humans, a high degree of interindividual variation in the expression of CYP2E1 and CYP2A6 contributes to significant differences in nitrosamine (B1359907) metabolism among individuals. nih.gov

Isotopic Probing of Hydrogen Abstraction in Enzymatic Biotransformation Processes

Isotopic labeling is a crucial technique for investigating the mechanisms of enzymatic reactions. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in a molecule, researchers can probe the C-H bond cleavage steps in metabolic pathways. nih.gov In the context of NDMA metabolism, deuteration of the methyl groups, as in N-Nitrosodimethyl-d6-amine ([2H6]NDMA), has been instrumental in studying the α-hydroxylation pathway.

The use of doubly 15N-labeled NDMA has allowed for the quantification of the α-hydroxylation pathway by measuring the evolution of 15N2 gas. nih.gov These studies indicated that in vitro, a significant portion of NDMA metabolism proceeds via α-hydroxylation. nih.gov Furthermore, studies using 14C-labeled NDMA and its deuterated analog ([2H6]NDMA) have been employed to track the metabolic fate and assess the extent of DNA alkylation in vivo. nih.gov These isotopic tracer studies have demonstrated that deuteration can alter the metabolic profile, leading to a decrease in liver DNA alkylation and a corresponding increase in kidney DNA alkylation at low doses. nih.gov This shift is attributed to a reduced first-pass metabolism in the liver, allowing more of the compound to reach systemic circulation and other organs like the kidney. nih.gov

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Rates

The substitution of hydrogen with deuterium often results in a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This effect arises from the higher zero-point energy of a C-H bond compared to a C-D bond, making the former easier to break.

Impact of Deuteration on Apparent Michaelis Constant (K_m) and Inhibition Constant (K_i) in Enzymatic Reactions

In the enzymatic metabolism of NDMA by CYP2E1, deuteration has a unique and significant impact on the Michaelis constant (K_m), which is an indicator of the substrate concentration at which the reaction rate is half of the maximum. Studies using acetone-induced rat liver microsomes, a rich source of CYP2E1, have shown that deuteration of NDMA to form [2H6]NDMA leads to a substantial increase in the apparent K_m value. nih.govnih.gov For the demethylation reaction, the K_m for NDMA was found to be 0.06 mM, whereas deuteration increased this value five-fold. nih.gov This increase in K_m suggests a lower apparent affinity of the deuterated substrate for the enzyme. libretexts.org

Similarly, the inhibition constant (K_i) is also affected by deuteration. When acting as a competitive inhibitor for other CYP2E1-mediated reactions, such as N-nitrosodiethylamine deethylase, [2H6]NDMA displays a much higher K_i value compared to its non-deuterated counterpart. nih.gov This indicates that the deuterated compound is a weaker inhibitor.

Table 1: Effect of Deuteration on Kinetic Parameters of NDMA Metabolism

CompoundParameterValueFold Change (d6 vs. H)
N-NitrosodimethylamineK_m (demethylation)0.06 mM-
N-Nitrosodimethyl-d6-amineK_m (demethylation)~0.30 mM5.0
N-NitrosodimethylamineK_i (vs. NDEA deethylase)59 µM-
N-Nitrosodimethyl-d6-amineK_i (vs. NDEA deethylase)441 µM7.5

Data sourced from studies on rat liver microsomes. nih.govnih.gov

Analysis of Maximum Reaction Velocity (V_max) in Deuterated N-Nitrosodimethylamine Biotransformation

In contrast to its pronounced effect on K_m, deuteration of NDMA does not significantly alter the maximum reaction velocity (V_max). nih.govnih.gov V_max represents the maximum rate of reaction when the enzyme is saturated with the substrate. The demethylation of NDMA showed a V_max of 7.9 nmol/min per mg of protein, and this value was not appreciably affected by deuterating the substrate. nih.gov Similarly, in vivo studies measuring the maximal rates of metabolic oxidation of NDMA and [2H6]NDMA found only a slight reduction in the maximal rate for the deuterated compound when administered separately. nih.gov

The observation that V_max remains largely unchanged while K_m increases is a distinct feature of the deuterium isotope effect in reactions catalyzed by CYP2E1. nih.gov This pattern suggests that the steps involving C-H bond cleavage are not solely rate-limiting when the enzyme is saturated with the substrate.

Mechanistic Implications of Observed Kinetic Isotope Effects on Rate-Limiting Steps

The observed kinetic isotope effects provide valuable insights into the reaction mechanism of NDMA metabolism by CYP2E1. The significant isotope effect on K_m (and V_max/K_m) but not on V_max suggests a complex reaction sequence where C-H bond cleavage is a rate-limiting step, but not the only one. nih.gov

The large deuterium isotope effect observed when mixtures of NDMA and [2H6]NDMA are administered together further supports the idea that C-H bond cleavage is a critical, rate-determining feature of the metabolism. nih.gov The unique pattern of the isotope effect on K_m rather than V_max for CYP2E1-catalyzed reactions highlights a specific mechanistic detail of this enzyme, distinguishing it from other enzymatic reactions where the isotope effect is typically manifested in V_max. nih.gov This suggests that for CYP2E1, the steps leading up to and including the chemical transformation are faster than subsequent steps at saturation.

Alternative Biotransformation Pathways and Denitrosation Mechanisms

Beyond the primary metabolic activation pathway of α-hydroxylation, N-nitrosamines can undergo alternative biotransformation, including denitrosation. This process involves the cleavage of the N-NO bond and is generally considered a detoxification pathway. mdpi.com The mechanisms can be either oxidative or reductive and are mediated by enzymes such as cytochrome P450 (P450). nih.gov

Identification and Characterization of Denitrosation Products and Corresponding Pathways

The enzymatic denitrosation of N-nitrosodimethylamine (NDMA) has been identified as a significant metabolic route alongside oxidative dealkylation. nih.gov This pathway leads to the formation of distinct metabolites, providing insight into the underlying biochemical mechanisms.

Research has shown that the enzymatic denitrosation of nitrosamines can proceed through two proposed mechanisms:

Reductive Denitrosation : This pathway involves a P450-dependent one-electron reduction of the nitrosamine, resulting in the formation of nitric oxide (NO) and the corresponding secondary amine. nih.gov In the case of NDMA, this would yield dimethylamine (B145610) (DMA).

Oxidative Denitrosation : This mechanism involves a P450-dependent one-electron abstraction, which also leads to the liberation of NO. nih.gov

Studies investigating the metabolism of various nitrosamines have successfully identified the resulting amine metabolites. For instance, in studies with N-nitroso-N-methylaniline (NMA), aniline (B41778) was the main amine metabolite detected, with smaller amounts of the secondary amine N-methylaniline. nih.gov For NDMA, the major denitrosation product observed in liver microsomes is methylamine (B109427), along with formaldehyde. mdpi.com Under anaerobic, methanogenic conditions, the biotransformation of NDMA has been shown to produce dimethylamine (DMA), which is subsequently degraded to ammonia (B1221849) and methane. nih.gov

The table below summarizes key denitrosation products of NDMA and related compounds as identified in metabolic studies.

Original CompoundPathway/ConditionKey Denitrosation Products
N-Nitrosodimethylamine (NDMA) Microsomal MetabolismMethylamine, Formaldehyde mdpi.com
N-Nitrosodimethylamine (NDMA) Methanogenic CultureDimethylamine (DMA) nih.gov
N-Nitrosodibenzylamine (NDBzA) Microsomal MetabolismBenzylamine, Benzaldehyde, Nitrite (B80452) nih.gov
N-Nitroso-N-methylaniline (NMA) Microsomal MetabolismAniline, N-methylaniline nih.gov

These findings highlight that denitrosation is a complex process yielding various amine and aldehyde products, dependent on the specific nitrosamine substrate and the metabolic system involved.

Application of Stable Isotopes in Tracing Diverse Metabolic Fates

The use of stable isotopes, particularly deuterium-labeled compounds like N-Nitrosodimethyl-1,1,1-D3-amine and its fully deuterated analogue N-nitrosodi[2H6]methylamine ([2H6]NDMA), has been pivotal in elucidating the intricacies of nitrosamine metabolism and quantifying kinetic isotope effects. nih.govnih.gov These studies compare the metabolic fate of the deuterated compound against its non-deuterated counterpart, providing a powerful tool for understanding biotransformation pathways. nih.govosti.gov

A significant deuterium isotope effect has been observed in the metabolism of NDMA. mdpi.com The substitution of hydrogen with deuterium at the methyl groups slows the rate of C-H bond cleavage, which is a key step in the primary α-hydroxylation pathway. nih.gov This alteration allows for a more detailed examination of alternative pathways like denitrosation and reveals differences in how the compound is processed and distributed in vivo.

In vivo studies in rats using [2H6]NDMA have provided quantitative data on these metabolic differences. The clearance of [2H6]NDMA is significantly slower than that of NDMA, and its apparent bioavailability is considerably higher. nih.govosti.gov This is attributed to a reduced first-pass metabolism in the liver, meaning less of the deuterated compound is eliminated before reaching systemic circulation. nih.govnih.gov

The table below presents comparative pharmacokinetic data for NDMA and [2H6]NDMA following administration in rats, demonstrating the pronounced isotope effect.

ParameterN-Nitrosodimethylamine (NDMA)N-nitrosodi[2H6]methylamine ([2H6]NDMA)Isotope Effect (Ratio)
Terminal Half-Life (i.v.) 10 min12 min1.2 nih.gov
Total Systemic Blood Clearance 39 ml/min/kg26 ml/min/kg1.5 nih.govosti.gov
Apparent Bioavailability (p.o.) 8%21%2.6 nih.govosti.gov
Intrinsic Hepatic Clearance --3.2 nih.gov

Data sourced from studies in Fischer 344 rats. nih.govosti.gov

This shift in metabolism has profound consequences on the distribution and biological effects of the compound. For example, while a small oral dose of NDMA primarily leads to DNA alkylation in the liver, an equimolar dose of [2H6]NDMA results in one-third less alkylation in the liver but three times as much alkylation in the kidneys. nih.gov This demonstrates how stable isotope labeling can trace the altered metabolic fate of a compound, showing that a decrease in hepatic first-pass metabolism allows more of the substance to reach and be activated in extrahepatic tissues like the kidney. nih.gov

Molecular Interactions and Adduct Formation Mechanistic Studies

Formation of Electrophilic Intermediates from N-Nitrosodimethylamine Metabolism

The biological effects of NDMA are not caused by the compound itself but by its metabolic transformation into highly reactive electrophilic molecules, a process primarily carried out by cytochrome P450 enzymes. The use of N-Nitrosodimethyl-1,1,1-D3-amine has been essential in characterizing these short-lived intermediates.

The metabolic activation of NDMA starts with the enzymatic hydroxylation of a methyl group, mainly by the enzyme CYP2E1. researchgate.net This reaction, when occurring with this compound, produces α-hydroxy-N-nitrosodimethylamine-d3. This intermediate is highly unstable and quickly decomposes.

The breakdown of α-hydroxy-N-nitrosodimethylamine-d3 is a crucial step that forms the ultimate carcinogenic agent. It is thought to spontaneously degrade, producing formaldehyde (B43269) and a methanediazonium ion (CH₃N₂⁺). researchgate.net The deuterium (B1214612) label in this compound leads to the formation of a trideuterated methanediazonium ion (CD₃N₂⁺), a powerful electrophile.

The methanediazonium ion is a key intermediate that can directly attach to nucleophilic sites on biological macromolecules. nih.gov It can also split to form a methyl carbocation (CH₃⁺)—or in this case, a trideuteromethyl carbocation (CD₃⁺)—and nitrogen gas. Both the diazonium ion and the carbocation are potent alkylating agents that covalently modify cellular components. Due to their transient nature, their existence is often confirmed by the stable adducts they form.

The main unstable hydroxylated metabolite of NDMA is α-hydroxynitrosamine. researchgate.net Isotopic labeling with compounds like this compound has been vital for understanding its decomposition. This intermediate degrades rapidly, with a half-life of seconds at physiological conditions.

The decomposition pathway is understood to be:

Enzymatic α-hydroxylation of this compound to create α-hydroxy-N-nitrosodimethylamine-d3. nih.gov

This hydroxylated intermediate then undergoes spontaneous, non-enzymatic decomposition.

This breakdown releases formaldehyde and the highly reactive methanediazonium ion-d3. ethz.ch

The use of the deuterated version allows for kinetic isotope effect studies. Since the C-H bond is stronger than the C-D bond, the rate of α-hydroxylation can be slower for the deuterated compound, which helps in identifying the rate-limiting steps of metabolic activation.

Alkylation of Biological Macromolecules by Reactive Metabolites

The electrophilic intermediates from NDMA metabolism readily react with nucleophilic sites in cellular macromolecules, forming covalent adducts. These adducts can interfere with normal cellular functions and are believed to be the initial events in NDMA-induced cancer.

The reactive metabolites of this compound, particularly the trideuteromethanediazonium ion or the trideuteromethyl carbocation, can alkylate DNA. This happens through the transfer of the trideuteromethyl group (CD₃) to nucleophilic sites on DNA bases.

The most common DNA adduct is 7-methylguanine (B141273) (7-meG), formed by methylating the N7 position of guanine. nih.gov Other adducts include O⁶-methylguanine (O⁶-meG) and N3-methyladenine (N3-meA). nih.gov Although 7-meG is the most frequent, O⁶-meG is considered more mutagenic and carcinogenic because it can cause G:C to A:T mutations during DNA replication.

The use of this compound enables the precise identification and quantification of these deuterated methyl adducts in DNA through techniques like mass spectrometry. nih.gov This provides a clear way to trace the origin of the methyl group on the DNA back to the administered NDMA.

DNA AdductSite of MethylationSignificance
7-methylguanine (7-meG) N7 position of guanineMost abundant adduct. nih.gov
O⁶-methylguanine (O⁶-meG) O⁶ position of guanineHighly mutagenic and carcinogenic. nih.gov
N3-methyladenine (N3-meA) N3 position of adenineCan inhibit DNA replication.

Besides DNA, the electrophilic metabolites of NDMA can also alkylate RNA and proteins. The mechanism is similar to DNA alkylation, involving the reaction of the methanediazonium ion with nucleophilic centers in these molecules.

In RNA, methylation can occur on bases, such as at the N7 position of guanine. The functional impact of RNA alkylation is not as well understood as DNA alkylation but may affect RNA stability, processing, and translation.

Protein alkylation mainly happens on nucleophilic amino acid residues like histidine, cysteine, and aspartic and glutamic acids. The formation of protein adducts can change protein structure and function, potentially disrupting enzymatic activity and cell signaling. The use of this compound allows for the identification of specific deuterated methylated amino acid residues in proteins, helping to map the protein targets of NDMA's reactive metabolites. nih.gov

Isotopic Tracing for Understanding Adduct Formation and Repair Dynamics

The stable isotope label in this compound makes it a valuable tool for studying the dynamics of adduct formation and repair. nih.gov By exposing biological systems to the deuterated compound, researchers can track the labeled methyl groups over time.

Using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can measure the levels of specific deuterated DNA and protein adducts at various times after exposure. This allows for the determination of the rates of adduct formation and their removal by cellular repair mechanisms.

For instance, studies can track the persistence of the highly mutagenic O⁶-methylguanine adduct. This lesion is primarily repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group. By monitoring the levels of O⁶-trideuteromethylguanine, researchers can evaluate the efficiency of the MGMT repair system in different tissues or under various conditions. This information is crucial for understanding individual susceptibility to the carcinogenic effects of NDMA.

Methodologies for Differentiating Exogenous and Endogenous DNA Adducts Utilizing Stable Isotope Labeling

The challenge in assessing the carcinogenic risk of chemicals like NDMA lies in the fact that the DNA damage they cause can be identical to damage that occurs naturally within the body. acs.orgacs.org To address this, a powerful methodology known as Stable Isotope Labeling and Mass Spectrometry (SILMS) has been developed. researchgate.netnih.govacs.org This technique allows for the precise quantification of DNA adducts and, critically, distinguishes their origin. researchgate.netnih.govacs.org

The core principle of SILMS involves exposing a biological system to a stable isotope-labeled version of a chemical, such as this compound. Following exposure, DNA is extracted and analyzed using highly sensitive mass spectrometry. nih.govacs.org The mass spectrometer can differentiate between the DNA adducts formed from the labeled (exogenous) compound and those from its unlabeled (endogenous) counterpart due to the mass difference imparted by the deuterium atoms. researchgate.net

For instance, when studying methylation of DNA by NDMA, the use of this compound (d3-NDMA) allows researchers to track the formation of d3-methylated DNA adducts. nih.gov These can be distinguished from the naturally occurring methylated adducts. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the quantitative determination of these labeled adducts after they are separated from the biological matrix. nih.gov

This ability to differentiate between exogenous and endogenous adducts is crucial for understanding the dose-response relationship and the true impact of environmental exposure to carcinogens. nih.gov

Application of Deuterated N-Nitrosodimethylamine in Research on DNA Damage Induction

This compound and its fully deuterated analogue, N-nitrosodi[2H6]methylamine ([2H6]NDMA), have been instrumental in mechanistic studies of NDMA-induced DNA damage. nih.govresearchgate.net NDMA requires metabolic activation by cytochrome P450 enzymes to become a DNA-damaging agent. nih.govresearchgate.netmdpi.com This process ultimately leads to the formation of a reactive methyldiazonium ion that can methylate DNA, forming adducts such as N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG). researchgate.netmdpi.comnih.gov

Studies comparing the metabolism and DNA adduct formation of NDMA and its deuterated forms have revealed significant deuterium isotope effects. For example, deuteration of NDMA can alter its metabolic fate. While complete deuteration of NDMA showed only a slight reduction in the maximal rate of its metabolism when administered alone, a significant four-fold deuterium isotope effect was observed when a mixture of NDMA and [2H6]NDMA was used. nih.gov

Research has shown that after administration of a low oral dose of [2H6]NDMA, there was a one-third reduction in the alkylation of liver DNA compared to an equimolar dose of NDMA. nih.gov This decrease in liver DNA alkylation with the deuterated compound correlates with its reduced ability to induce liver tumors in rats. nih.gov Interestingly, the same study observed a three-fold increase in the alkylation of kidney DNA with [2H6]NDMA, suggesting that the decreased first-pass metabolism in the liver led to greater systemic distribution of the deuterated nitrosamine (B1359907). nih.gov

The formation of specific DNA adducts, such as N7-methylguanine, is a key biomarker of exposure to methylating agents. nih.govnih.gov The use of this compound allows for the sensitive detection of d3-7-MeG, providing a clear marker of exogenous DNA damage. nih.gov These mechanistic studies, powered by the use of deuterated NDMA, are essential for understanding the intricate pathways of DNA damage and repair, which are fundamental to the development of cancer. nih.gov

Table 1: Key DNA Adducts in NDMA Research

Adduct NameAbbreviationSignificance
N7-methylguanineN7-MeGA major DNA adduct formed from NDMA metabolism, often used as a biomarker of exposure. nih.govnih.gov
O6-methylguanineO6-MeGA miscoding DNA lesion that can lead to mutations if not repaired. nih.gov

Advanced Analytical Methodologies and Applications of N Nitrosodimethyl 1,1,1 D3 Amine As a Reference Standard

Application of Deuterated N-Nitrosodimethylamine as an Internal Standard in Mass Spectrometry

The use of isotopically labeled internal standards is a hallmark of high-quality quantitative analysis in mass spectrometry. N-Nitrosodimethyl-1,1,1-D3-amine, being chemically identical to NDMA but with a different mass, is the ideal internal standard for NDMA analysis.

Principles and Practice of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative analysis, providing a high level of accuracy and precision. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample prior to any sample preparation or analysis. nih.gov This labeled compound, often referred to as a surrogate or internal standard, behaves identically to the native analyte (NDMA) throughout the extraction, concentration, and chromatographic separation processes.

In practice, a precise volume of a standard solution of this compound is spiked into the sample. The sample then undergoes various preparation steps, such as liquid-liquid extraction, solid-phase extraction (SPE), or concentration. nih.gov During mass spectrometric analysis, the instrument separately measures the signal intensity of the native NDMA and the isotopically labeled this compound. The quantification is based on the ratio of the response of the native analyte to the response of the isotopic internal standard. Any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant, leading to a highly accurate determination of the analyte's concentration.

Enhancement of Analytical Accuracy and Precision through the Use of Isotopic Internal Standards

The primary advantage of using this compound as an internal standard is the significant enhancement of analytical accuracy and precision. This is achieved by compensating for variations that can occur at different stages of the analytical process.

Matrix Effects: Complex sample matrices, such as drug products or wastewater, can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound co-elutes with NDMA and has the same physicochemical properties, it experiences the same matrix effects. By using the response ratio for quantification, these effects are effectively nullified.

Recovery Variations: During sample preparation steps like extraction and cleanup, the recovery of the analyte can be incomplete and variable from sample to sample. The use of an isotopic internal standard corrects for these variations. For instance, in the analysis of NDMA in aqueous samples, where deuterated NDMA is added as a surrogate standard before extraction, the recovery of the surrogate accurately reflects the recovery of the native NDMA. nih.gov

Instrumental Variability: Minor fluctuations in the performance of the chromatographic system or the mass spectrometer can affect the signal intensity. As both the analyte and the internal standard are measured in the same analytical run, any instrumental drift will affect both compounds similarly, and the use of their signal ratio minimizes the impact of this variability.

The following table presents data from a study on the determination of nitrosamines in sartan drugs, showcasing the good linearity and reproducibility achieved with the use of isotopic internal standards.

Nitrosamine (B1359907)Linearity Range (ng/mL)Correlation Coefficient (r²)
NDMA2 - 1000.9990
NDEA2 - 1000.9999
NEIPA2 - 1000.9995
NDIPA2 - 1000.9998
NDBA2 - 1000.9996
NMBA2 - 1000.9992

Data adapted from a study on the determination of nitrosamines in sartan drugs using LC-APCI-MS/MS with isotopic internal standards. researchgate.net

State-of-the-Art Chromatographic and Mass Spectrometric Techniques for N-Nitrosodimethylamine Analysis

The choice of analytical technique for NDMA is often dictated by the sample matrix, the required detection limits, and the regulatory context. The use of this compound is integral to these advanced methods.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-HRMS) Methodologies and Optimizations

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like NDMA. When coupled with an isotopic internal standard, it provides high sensitivity and selectivity.

Methodologies: A typical GC-MS method involves the extraction of NDMA and its deuterated internal standard from the sample, often using dichloromethane, followed by concentration of the extract. nih.gov The extract is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is often employed, where specific precursor-to-product ion transitions are monitored for both NDMA and this compound. researchgate.net

Optimizations: To achieve the low detection limits required for NDMA analysis, several optimizations are employed:

Large Volume Injection (LVI): This technique allows for the introduction of a larger volume of the sample extract into the GC inlet, thereby increasing the amount of analyte reaching the detector and improving sensitivity. caslab.com

Chemical Ionization (CI): While electron impact (EI) ionization is common, positive chemical ionization (PCI) with ammonia (B1221849) as the reagent gas can offer a "softer" ionization, reducing fragmentation and increasing the abundance of the molecular ion, which enhances selectivity and sensitivity for NDMA. caslab.com

High-Resolution Mass Spectrometry (GC-HRMS): GC coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, provides very high mass accuracy. This allows for the differentiation of NDMA from interfering isobaric compounds (compounds with the same nominal mass but different elemental composition), leading to more reliable identification and quantification, especially in complex matrices. researchgate.netgcms.cz

The table below summarizes typical parameters for a GC-MS/MS method for nitrosamine analysis.

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-INNOWAX (30m x 0.25mm x 0.25µm) or equivalent
Oven Program Initial temp 60°C, ramped to 245°C
Carrier Gas Helium
MS System Triple-Quadrupole
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

These are representative conditions and may vary based on the specific application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Methodologies for Polar Analytes

For NDMA and other more polar nitrosamines, or for analytes that are thermally labile, LC-MS/MS has become the technique of choice. nih.govchromatographyonline.com

Methodologies: LC-MS/MS methods typically involve a reversed-phase liquid chromatography separation followed by detection with a tandem mass spectrometer. The sample, after being spiked with this compound, is often extracted and dissolved in a suitable solvent. The separation is achieved using a C18 column with a mobile phase gradient, usually consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. edqm.eu The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, tracking specific transitions for both the analyte and the internal standard.

Ionization Sources:

Atmospheric Pressure Chemical Ionization (APCI): APCI is a common ionization source for the analysis of relatively non-polar to moderately polar compounds like NDMA and has been shown to provide good sensitivity. edqm.eunih.gov

Electrospray Ionization (ESI): While APCI is often preferred for NDMA, ESI can also be used, particularly for more polar nitrosamines that may be analyzed concurrently.

The following table provides an example of MRM transitions used in an LC-MS/MS method for the analysis of NDMA and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NDMA (Quantifier)75.143.1
NDMA (Qualifier)75.158.1
This compound (NDMA-d6)81.146.1

These transitions are illustrative and can be optimized for specific instruments.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled Techniques for Enhanced Separation

To improve throughput and separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly being used. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and better resolution of analytes from matrix interferences. edqm.eu

Methodologies: When coupled with a sensitive tandem mass spectrometer (UHPLC-MS/MS), this technique offers rapid and robust quantification of NDMA. The principles are similar to conventional LC-MS/MS, but the shorter analysis times allow for a higher sample throughput, which is advantageous for routine testing in quality control laboratories. nih.gov A UHPLC method for the determination of NDMA in ranitidine (B14927) tablets, for example, utilizes a sub-2 µm particle size column to achieve a fast and efficient separation. edqm.eu

The combination of UHPLC for fast and efficient separation with the accuracy and precision afforded by isotope dilution mass spectrometry using this compound represents the state-of-the-art for the reliable, high-throughput analysis of NDMA in a wide range of challenging matrices.

RapidFire-MS/MS for High-Throughput Screening and Quantification

The demand for rapid and reliable screening of a large number of samples for nitrosamine contamination has led to the adoption of high-throughput screening (HTS) techniques. nih.gov RapidFire-MS/MS, an automated solid-phase extraction (SPE) and mass spectrometry system, has emerged as a powerful tool for this purpose. fda.govlcms.cznih.gov This technology significantly reduces sample analysis time compared to traditional liquid chromatography-mass spectrometry (LC-MS) methods, with cycle times often in the range of seconds per sample. fda.govnih.gov

In the context of nitrosamine analysis, a RapidFire-MS/MS method allows for the rapid screening and quantification of multiple nitrosamines, including NDMA, in various matrices such as active pharmaceutical ingredients (APIs). fda.gov The system integrates an automated SPE step to remove salts and other matrix components that can interfere with mass spectrometric detection, followed by direct injection into the mass spectrometer. nih.gov this compound is introduced as an internal standard during sample preparation to compensate for any variability in the extraction process and for matrix effects that can suppress or enhance the analyte signal. musechem.comamerigoscientific.com This ensures accurate quantification of the target nitrosamine. The U.S. Food and Drug Administration (FDA) has developed and validated such methods for the screening of nitrosamine impurities in drugs like losartan. fda.gov

Key Features of RapidFire-MS/MS in Nitrosamine Analysis:

FeatureDescriptionReference
Speed Enables analysis of a sample in as little as 8 to 15 seconds. lcms.cz
Automation Integrates automated sample preparation (SPE) and injection, reducing manual labor and potential for error. chem-agilent.com
High Throughput Capable of analyzing thousands of samples per day, making it ideal for large-scale screening. lcms.cz
Sensitivity & Specificity When coupled with a triple quadrupole mass spectrometer, it provides the high sensitivity and specificity needed for trace-level quantification. nih.gov

Rigorous Method Validation and Performance Characteristics in Trace-Level Analysis

For an analytical method to be considered reliable for regulatory purposes, it must undergo rigorous validation to demonstrate its performance characteristics. nih.govfda.gov This is particularly critical for trace-level analysis where the concentrations of interest are very low. The validation process assesses parameters such as linearity, accuracy, precision, selectivity, and the limits of detection and quantification. fda.govresearchgate.net

Determination of Method Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are crucial for determining the suitability of a method for its intended purpose, such as ensuring that nitrosamine levels are below the regulatory limits.

The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response (e.g., standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements).

S is the slope of the calibration curve. sepscience.com

The use of this compound as an internal standard is instrumental in achieving low LOD and LOQ values by minimizing the impact of matrix effects and other sources of variability. lgcstandards.comwaters.com

Example LOD and LOQ Values for Nitrosamine Analysis:

AnalyteMethodLODLOQReference
NDMALC-MS/MS-0.025 ng/mL nih.gov
NDEALC-MS/MS-0.025 ng/mL nih.gov
NEIPALC-MS/MS-0.1 ng/mL nih.gov
NDIPALC-MS/MS-0.1 ng/mL nih.gov
NDBALC-MS/MS-0.1 ng/mL nih.gov
NMBALC-MS/MS-0.1 ng/mL nih.gov

Note: The table presents example values from a study and actual LOD/LOQ can vary depending on the specific matrix and instrumentation.

Evaluation of Analytical Selectivity and Sensitivity in Diverse and Complex Sample Matrices

Analytical selectivity refers to the ability of a method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities, degradation products, and the sample matrix itself. ijpsjournal.com Sensitivity is the measure of a method's ability to detect small amounts of the analyte. In the context of nitrosamine analysis, high selectivity is crucial to avoid false-positive results, and high sensitivity is necessary to meet the stringent regulatory limits. nih.govsciex.com

Complex matrices, such as those found in pharmaceutical drug products, can significantly impact the analysis through matrix effects, where other components interfere with the ionization of the target analyte. antisel.gr Isotopically labeled internal standards like this compound are indispensable for mitigating these effects. musechem.comlgcstandards.comwaters.com Because the labeled standard has nearly identical physicochemical properties to the native analyte, it co-elutes chromatographically and experiences similar matrix effects. lgcstandards.comwaters.com By calculating the ratio of the analyte response to the internal standard response, these interferences can be effectively compensated for, leading to accurate and precise quantification even in complex samples. musechem.com

Role of this compound as a Certified Reference Material in Chemical Metrology

In chemical metrology, the science of measurement, Certified Reference Materials (CRMs) are fundamental for establishing traceability and ensuring the accuracy and comparability of analytical results. sigmaaldrich.comsigmaaldrich.com A CRM is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com

This compound is available as a CRM and plays a critical role in the quality control of nitrosamine analysis. sigmaaldrich.comlgcstandards.com Its use as a CRM provides confidence in the analytical measurements and allows for the validation of analytical methods against a recognized standard. amerigoscientific.com By using a CRM of this compound, laboratories can demonstrate the accuracy of their methods and ensure that their results are comparable to those of other laboratories, which is essential for regulatory compliance and global harmonization of analytical data. nih.gov

Environmental Fate and Degradation Mechanisms of N Nitrosodimethylamine Analogs

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolysis, or degradation by light, is a primary mechanism for the breakdown of N-nitrosamines in the environment. These compounds absorb ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond, initiating their decomposition. acs.orgacs.org In aqueous solutions, direct photolysis upon UV exposure is an effective removal method. acs.orgmdpi.com The process typically involves the absorption of photons in the 225-250 nm range, leading to a π → π* electronic transition and subsequent bond cleavage. acs.orgacs.org This can result in the formation of dimethylamine (B145610) and nitrite (B80452) or, through radical pathways, dimethylamino and nitroso radicals. acs.org

In the atmosphere, NDMA vapor undergoes rapid degradation through direct photolysis, with a half-life estimated to be between 5 and 30 minutes in sunlight. acs.org The primary atmospheric degradation pathway is photolysis, which is significantly faster than reactions with other atmospheric oxidants. mdpi.com

Influence of Environmental Factors such as pH and Light Screening on Photolysis Rates

The rate of photolytic degradation is sensitive to several environmental factors. The pH of the aqueous solution can influence the efficiency of the process. Studies have shown that the photolysis rate of NDMA can be faster at a lower pH. acs.org For instance, in the UV/sulfite advanced reduction process, the removal efficiency of NDMA was found to be favored under alkaline conditions (pH 9 or 11), while acidic conditions inhibited its degradation. acs.orgnih.gov The removal efficiency within the first 5 minutes of reaction increased from 21.57% at pH 3 to 66.79% at pH 11. acs.org This pH dependence is linked to the interaction of the photoexcited NDMA molecule with protons and the pH-dependent secondary reactions of the initial photoproducts. copernicus.orgrsc.org

Light screening by other substances in the water can reduce the rate of photolysis. Dissolved organic carbon (DOC) and other UV-absorbing compounds can compete for photons, thereby slowing the degradation rate of NDMA. nih.gov Simulations have demonstrated that water with compounds that absorb UV light can diminish the degradation efficiency, particularly for UV sources emitting at lower wavelengths like 222 nm. nih.gov The presence of natural organic matter and turbidity can also decrease the photodegradation rates of disinfection byproducts through this light screening effect.

Determination of Quantum Yields for Photochemical Decomposition Processes

The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed. The quantum yield for NDMA photolysis has been reported to be around 0.31 over a pH range of 2 to 8. copernicus.org Other studies report similar values, with a quantum yield of 0.24 at pH 7 for irradiation at 253.7 nm. mdpi.com Under simulated sunlight conditions, the quantum yield for NDMA was determined to be 0.41. nih.gov

The presence of dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis. copernicus.orgrsc.org This is attributed to a novel photolytic pathway involving the direct oxidation of photoexcited NDMA by dissolved oxygen. copernicus.orgrsc.org The quantum yield can also be wavelength-dependent; for example, under 365 nm UV-LED irradiation, the quantum yield was found to be 0.0312. mdpi.com

Below is a table summarizing the quantum yields for NDMA photolysis under various conditions.

ConditionWavelength (nm)pHQuantum Yield (Φ)Reference
UV Photolysis22870.13 mdpi.com
Low-pressure UV lamp253.770.24 mdpi.com
UV PhotolysisNot Specified2-80.31 copernicus.org
Simulated SunlightSunlight SpectrumNot Specified0.41 nih.gov
UV-LED Irradiation365Not Specified0.0312 ± 0.0047 mdpi.com

Oxidative Degradation Pathways

Oxidative processes contribute significantly to the transformation of N-nitrosamines in both aquatic and atmospheric environments. These reactions involve powerful oxidizing agents that can break down the parent compound into various byproducts.

Reactions with Key Atmospheric Oxidants: Hydroxyl Radicals (•OH) and Nitrate (B79036) Radicals (NO3•)

The hydroxyl radical (•OH) is a highly reactive oxidant that plays a crucial role in the degradation of many organic compounds. The reaction of •OH with NDMA primarily proceeds via hydrogen atom abstraction from the methyl groups. mdpi.comnih.gov The second-order rate constant for the reaction of •OH with NDMA is in the range of 10⁸–10⁹ M⁻¹s⁻¹. mdpi.com One study determined a rate constant of (4.5 ± 0.21) x 10⁸ M⁻¹s⁻¹. The degradation efficiency of this reaction for smaller nitrosamines like NDMA is not 100%, with a reported lower-limit value of 80%, which is attributed to competing radical repair reactions. nih.gov

The nitrate radical (NO₃•) is a significant nighttime atmospheric oxidant. copernicus.org However, its reaction with NDMA in the gas phase is slow. The rate constant for the reaction of NO₃• with NDMA at 298 K has been determined to be (1.47 ± 0.23) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. This reaction is considered too slow to be of importance under atmospheric conditions when compared to the rapid rate of photolysis. mdpi.com Theoretical calculations suggest that the primary products of the reaction between NO₃• and NDMA are the corresponding imines.

Ozonation Reactions and the Formation of Transformation Byproducts

Ozone (O₃) is a strong oxidant used in water treatment, but its direct reaction with NDMA is slow, with a reported second-order rate constant of 5.3 × 10⁻² M⁻¹s⁻¹. acs.org Consequently, conventional ozonation is not highly effective for NDMA degradation. However, advanced oxidation processes (AOPs) that combine ozone with hydrogen peroxide (H₂O₂) or UV light generate highly reactive hydroxyl radicals, which are much more effective at degrading NDMA.

During the ozonation of water containing precursors like dimethylamine (DMA), NDMA can be formed as a byproduct, with the yield increasing with higher pH. The ozonation of certain compounds, such as N,N-dimethylsulfamide, can lead to significant NDMA formation, particularly in the presence of bromide, which acts as a catalyst. The transformation byproducts of NDMA oxidation initiated by hydroxyl radicals include methylamine (B109427) as a major amino product.

Formation in Disinfection Byproducts (DBPs) Research

N-nitrosamines are a significant class of disinfection byproducts (DBPs) that can form during water treatment, particularly during chloramination.

Mechanistic Understanding of Nitrosamine (B1359907) Formation during Water Chloramination and Chlorination

The formation of NDMA during chloramination is a complex process. The primary mechanism involves the reaction of monochloramine (NH2Cl) or dichloramine (NHCl2) with precursor compounds containing a dimethylamine functional group. nih.govnih.gov A key proposed pathway involves the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is subsequently oxidized to NDMA. nih.gov The formation rate is influenced by various factors, including the pH, the concentration and speciation of chloramines, and the presence of dissolved oxygen. nih.gov

The substitution of hydrogen with deuterium (B1214612) in one of the methyl groups of a precursor like dimethylamine to form deuterated dimethylamine (CD3)(CH3)NH would likely impact the rate of N-Nitrosodimethyl-1,1,1-D3-amine formation. The cleavage of a C-H bond is often a critical step in the oxidation of the UDMH intermediate. Therefore, a primary kinetic isotope effect would be expected, leading to a slower formation rate of the deuterated nitrosamine compared to its non-deuterated analog under identical conditions. This is consistent with the general principle that reactions involving the breaking of a C-D bond are slower than those breaking a C-H bond.

Identification of Precursor Compounds and Their Transformation Pathways during Water Treatment

A wide range of compounds can act as precursors to NDMA formation during water treatment. These precursors are often anthropogenic and can be found in wastewater effluents. nih.gov The most direct precursor to NDMA is dimethylamine (DMA). However, numerous other compounds containing a dimethylamino functional group, such as certain pharmaceuticals and industrial chemicals, can also serve as potent precursors. nih.gov For example, tertiary amines with specific structural features have been shown to have high NDMA formation potentials during chloramination. nih.gov

The direct precursor to this compound is N,N-dimethyl-d3-amine or a compound that can be transformed into it. Commercially available deuterated dimethylamine hydrochloride ((CD3)(CH3)NH·HCl) serves as a direct precursor for laboratory studies on the formation of this compound. sigmaaldrich.com The transformation pathways of these deuterated precursors during water treatment would mirror those of their non-deuterated counterparts, but with the reaction kinetics influenced by the kinetic isotope effect as described above. The presence of such deuterated precursors in the environment is not naturally expected but could occur through industrial discharges or research activities.

Advanced Computational and Theoretical Studies on N Nitrosodimethylamine and Its Deuterated Analogs

Quantum Chemical Calculations of Molecular Reactivity and Reaction Paths

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules and the energetic landscapes of chemical reactions. mtu.edu These methods allow for a detailed examination of reaction mechanisms, including the formation and degradation of nitrosamines. mtu.edu

Quantum chemical methods are employed to calculate the electronic structure of reactants, products, and intermediates, providing a foundation for understanding their stability and reactivity. nih.gov For N-Nitrosodimethylamine (NDMA), computational studies have mapped out the free energy profiles for its formation from various precursors and its subsequent degradation. For example, the formation of NDMA from unsymmetrical dimethylhydrazine (UDMH) involves a multi-step process where the initial ozone attack is the rate-limiting step, with a calculated activation energy of 15.9 kcal/mol. nih.gov

Table 1: Calculated Free Energy Barriers for NDMA Formation Pathways

This table illustrates the kind of data generated from quantum chemical calculations for the non-deuterated analog, NDMA. Similar calculations for N-Nitrosodimethyl-1,1,1-D3-amine would reveal the energetic impact of deuteration.

PrecursorReaction StepCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Monomethylhydrazine (MMH)Hydrogen abstraction by O235.3 nih.gov
Unsymmetrical Dimethylhydrazine (UDMH)Initial O3 attack15.9 nih.gov
Tetramethyltetrazene (TMT)Formation of Int3(a')42.4 nih.gov

A critical aspect of computational reaction modeling is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy barrier (ΔG‡) of a reaction step. nih.gov By analyzing the geometry of a transition state, such as bond lengths and angles, chemists can understand the precise mechanism of bond formation and cleavage. nih.gov

For NDMA formation and degradation, theoretical calculations have successfully located transition states for key elementary reactions. mtu.edunih.gov For instance, in the formation of NDMA from UDMH, the rate constant for the rate-limiting step was estimated to be 2.24 x 10¹ M⁻¹ s⁻¹. nih.gov For the reaction between monomethylhydrazine and ozone, the calculated rate constant of 4.2 × 10⁻¹⁵ M⁻¹ s⁻¹ was in close agreement with experimental values. nih.gov Applying these computational analyses to this compound is essential for predicting how the heavier deuterium (B1214612) isotope affects the vibrational frequencies within the transition state structure, thereby influencing the reaction rates. This is the origin of the kinetic isotope effect.

Molecular Modeling of Enzyme-Substrate Interactions

The metabolic activation of NDMA is primarily mediated by Cytochrome P450 (CYP) enzymes. nih.gov Molecular modeling techniques, including docking and molecular dynamics, are crucial for visualizing and understanding how NDMA and its deuterated analogs interact with the active sites of these enzymes. heraldopenaccess.us

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. heraldopenaccess.usnih.gov These simulations calculate a docking score, which estimates the binding affinity between the ligand and the enzyme. heraldopenaccess.us For nitrosamines, docking studies can identify the most likely binding pose within the active site of a CYP enzyme, such as CYP2A13 or CYP3A5. heraldopenaccess.usmdpi.com

The simulations reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the nitrosamine (B1359907) and specific amino acid residues in the enzyme's active site. nih.gov By performing docking simulations for both NDMA and this compound, researchers can predict whether the isotopic substitution alters the binding orientation or affinity, which could have implications for its metabolism.

Table 2: Illustrative Molecular Docking Results for a Nitrosamine with a CYP Enzyme

This table shows representative data from a molecular docking study. Such a study for this compound would clarify its binding interaction with metabolizing enzymes.

LigandTarget EnzymeDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
N'-Nitrosoanabasine (NAB)CYP2A13-86.74 heraldopenaccess.us-97.963 heraldopenaccess.usPHE107, PHE111, MET114 heraldopenaccess.us
N'-Nitrosoanatabine (NAT)CYP2A13-82.86 heraldopenaccess.us-99.803 heraldopenaccess.usPHE107, PHE111, LEU363 heraldopenaccess.us

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time. nih.gov An MD simulation provides a dynamic view of the enzyme-substrate complex, allowing researchers to assess its stability and conformational changes. mdpi.comnih.gov By running simulations for nanoseconds, one can observe how the ligand settles into the binding pocket and how the protein structure adapts. nih.gov

Parameters such as the root-mean-square deviation (RMSD) are calculated from the MD trajectory to evaluate the stability of the complex. mdpi.com For this compound, MD simulations would be critical to confirm the stability of its docked pose within the CYP active site and to explore the dynamic interactions that govern its binding. These simulations can also inform binding free energy calculations, providing a more accurate estimate of binding affinity. nih.gov

Prediction of Isotope Effects through Theoretical Modeling Approaches

One of the most powerful applications of theoretical modeling for deuterated compounds is the prediction of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu The primary KIE for this compound arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, and thus requires more energy to break. princeton.edu

Theoretical modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or DFT, can predict the magnitude of the KIE. nih.gov These calculations model the transition state of the bond-breaking step (e.g., hydroxylation of the methyl group by a CYP enzyme). By comparing the calculated vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, a theoretical KIE can be determined. nih.gov These predicted values can then be compared with experimental KIEs to validate the proposed reaction mechanism and transition state structure. nih.govnih.gov This approach is invaluable for confirming whether C-H bond cleavage is the rate-limiting step in the metabolism of NDMA.

Table 3: Example of Calculated vs. Experimental Kinetic Isotope Effects (KIE) for an Enzymatic Reaction

This table demonstrates how theoretical calculations are used to model KIEs, providing a powerful tool to validate reaction mechanisms. A similar analysis for this compound would elucidate its metabolic activation step.

Isotope PositionIntrinsic Experimental KIECalculated KIE from TS Model
Primary methyl-¹⁴C1.116 ± 0.005 nih.gov1.116 nih.gov
³⁶S1.014 ± 0.005 nih.gov1.014 nih.gov

Development and Refinement of Structure-Activity Relationship (SAR) Models for Mechanistic Insights

The development and refinement of Structure-Activity Relationship (SAR) models for N-nitrosamines, including N-Nitrosodimethylamine (NDMA) and its deuterated analogs like this compound, are pivotal for understanding their carcinogenic mechanisms. Advanced computational and theoretical studies have increasingly focused on elucidating the molecular determinants of their biological activity, with a significant emphasis on metabolic activation.

The carcinogenicity of N-nitrosamines is not an intrinsic property of the parent molecule but is dependent on its metabolic transformation. nih.gov The primary pathway for the bioactivation of NDMA is the enzymatic α-hydroxylation of one of the methyl groups, catalyzed by cytochrome P450 enzymes, particularly CYP2E1. cdc.gov This process leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to yield formaldehyde (B43269) and a highly reactive methyldiazonium ion. cdc.gov This electrophilic intermediate is capable of alkylating cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis. nih.gov

SAR models for N-nitrosamines aim to correlate the structural features of these compounds with their carcinogenic potency. These models often incorporate a variety of molecular descriptors, including physicochemical properties and quantum chemical parameters, to predict biological activity. nih.gov The refinement of these models relies on detailed mechanistic studies that can quantify the impact of structural modifications on the key steps of the carcinogenic process, such as metabolic activation.

Studies involving deuterated analogs of NDMA, such as N-Nitrosodimethyl-d6-amine ([2H6]NDMA), have been instrumental in providing mechanistic insights for the refinement of SAR models. The substitution of hydrogen with deuterium at the methyl groups of NDMA introduces a kinetic isotope effect, which can significantly alter the rate of metabolic activation. This effect has been demonstrated to decrease the carcinogenicity of NDMA. nih.govnih.gov

In vitro studies using rat liver microsomes have shown that the complete deuteration of NDMA leads to a five-fold increase in the Michaelis-Menten constant (Km) for both demethylation and denitrosation pathways, without an appreciable effect on the maximum reaction velocity (Vmax). nih.govresearchwithrutgers.com An increase in Km suggests a lower affinity of the deuterated substrate for the active site of the metabolizing enzyme. nih.govresearchwithrutgers.com This alteration in metabolic parameters upon deuteration provides a quantitative measure of the importance of C-H bond cleavage in the rate-determining step of NDMA bioactivation.

The table below summarizes the kinetic parameters for the in vitro metabolism of NDMA and its deuterated analog.

CompoundMetabolic PathwayKm (mM)Vmax (nmol/min per mg protein)
N-NitrosodimethylamineDemethylation0.067.9
N-NitrosodimethylamineDenitrosation0.060.83
N-Nitrosodimethyl-d6-amineDemethylation0.3~7.9
N-Nitrosodimethyl-d6-amineDenitrosation0.3~0.83

Data sourced from in vitro studies with acetone-induced rat liver microsomes. nih.govresearchwithrutgers.com

Furthermore, the study of deuterated analogs has provided crucial information on the organ-specific toxicity of NDMA. At low doses, N-Nitrosodimethyl-d6-amine produced significantly less alkylation of liver DNA compared to NDMA, which correlates with its reduced hepatocarcinogenicity. nih.gov Conversely, the deuterated compound led to a three-fold increase in the alkylation of kidney DNA. nih.gov This shift in organotropism is attributed to a decreased first-pass metabolism in the liver, allowing more of the compound to reach systemic circulation and other organs like the kidney. nih.gov

The differential DNA alkylation data is presented in the table below.

CompoundDoseOrganRelative DNA Alkylation
N-Nitrosodimethylamine54 µg/kg (oral)Liver100%
N-Nitrosodimethyl-d6-amine54 µg/kg (oral)Liver~67%
N-Nitrosodimethylamine54 µg/kg (oral)Kidney100%
N-Nitrosodimethyl-d6-amine54 µg/kg (oral)Kidney~300%

Data based on in vivo studies in rats. nih.gov

These detailed findings from studies on deuterated NDMA analogs are invaluable for the development and refinement of SAR models. By incorporating parameters that account for the kinetic isotope effect and its consequences on metabolic activation and organ-specific toxicity, these models can provide more accurate predictions of the carcinogenic potential of other N-nitrosamines. The mechanistic insights gained from these computational and theoretical studies help to move beyond simple structural alerts towards more quantitative and mechanistically-informed risk assessment.

Q & A

Q. How can researchers assess the potential formation of N-Nitrosodimethyl-1,1,1-D3-amine during synthetic processes?

To evaluate formation risks, conduct a literature review of structurally similar amines to determine nitrosation propensity under acidic or nitrite-rich conditions. Preparative chemistry screenings (e.g., reacting deuterated dimethylamine with nitrosating agents like NaNO₂) can empirically confirm formation pathways. Structural analogs with high nitrosamine yields in prior studies provide predictive insights .

Q. What analytical methodologies are recommended for detecting trace levels of this compound in pharmaceutical matrices?

Use LC-MS/MS with deuterated internal standards (e.g., this compound itself) to enhance sensitivity and accuracy. Solid-phase extraction (SPE) pre-concentration minimizes matrix interference. External calibration curves (1–500 ng/mL) validated via precision/recovery studies are critical for quantification .

Q. What nitrosating agents and conditions facilitate this compound formation?

Agents include nitrites (NaNO₂), nitrous acid (HNO₂), and organic nitrites (e.g., t-BuONO). Acidic conditions (pH 1–3) promote nitrosation. Secondary amines (e.g., dimethylamine-D6) react preferentially, but tertiary amines may also form nitrosamines under specific conditions .

Q. How does the carcinogenic profile of this compound influence laboratory handling protocols?

Classified as a Group 2A carcinogen, it requires strict controls: use fume hoods, personal protective equipment (PPE), and secondary containment. Limit exposure to <1 ppm, as per OSHA guidelines. Institutional review boards must approve in vivo studies due to its tumorigenic potency .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the kinetics of this compound formation under varying nitrosation conditions?

Systematically vary pH (1–6), nitrite concentration (0.1–10 mM), and temperature (20–60°C). Use kinetic modeling (e.g., second-order rate equations) and deuterated isotopologues to track reaction progress. Monitor intermediates via time-resolved LC-MS/MS or NMR .

Q. What strategies resolve contradictions between predicted and observed nitrosamine levels in reaction systems?

Reconcile discrepancies by re-evaluating amine reactivity (e.g., steric hindrance in tertiary amines) and nitrosating agent availability. Conduct spiking experiments with isotopically labeled standards to distinguish intrinsic formation from external contamination. Cross-validate results using orthogonal analytical methods (GC-MS vs. LC-MS/MS) .

Q. How can UV-based advanced oxidation processes (AOPs) degrade this compound in aqueous systems?

Employ low-pressure Hg lamps (254 nm) with H₂O₂ to generate hydroxyl radicals. Optimize UV fluence (500–1000 mJ/cm²) and H₂O₂ dosage (1–10 mM). Monitor degradation byproducts (e.g., dimethylamine-D6, NO₃⁻) via ion chromatography and high-resolution mass spectrometry (HRMS) .

Q. What advanced techniques mitigate matrix interference in this compound analysis for complex biological samples?

Use HRMS (Q-TOF or Orbitrap) to distinguish isotopic patterns of deuterated nitrosamines from background noise. Implement tandem SPE columns (C18 followed by mixed-mode) to isolate analytes. Validate method specificity via spike/recovery tests in representative matrices (e.g., plasma, liver homogenates) .

Q. How do environmental factors (e.g., temperature, humidity) affect the stability of this compound during long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Store samples in amber vials at -20°C under inert gas (N₂). Degradation pathways (e.g., photolysis, hydrolysis) are quantified via Arrhenius modeling to predict shelf-life .

Q. What role does this compound play as an internal standard in nitrosamine quantification?

Its deuterated structure minimizes isotopic overlap with non-deuterated analogs, improving MS/MS selectivity. Use it in isotope dilution assays (IDA) to correct for matrix effects and ionization variability. Validate co-elution and response factors against unlabeled NDMA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.